4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center and a pent-1-en-3-yl substituent. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability against hydrolysis and oxidation, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pent-1-en-3-yl group introduces an allylic alkene, which may participate in conjugate additions or serve as a directing group in catalytic transformations. This compound’s stereochemical configuration and reactivity are critical for applications in pharmaceuticals and materials science.
Properties
CAS No. |
873077-13-5 |
|---|---|
Molecular Formula |
C11H21BO2 |
Molecular Weight |
196.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-pent-1-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h7,9H,1,8H2,2-6H3 |
InChI Key |
UROQGMNVACCSRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)C=C |
Origin of Product |
United States |
Preparation Methods
Platinum-Catalyzed Hydroboration with Pinacolborane
A widely implemented method for synthesizing 4,4,5,5-tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane involves the platinum-catalyzed hydroboration of alkenes. In a representative procedure, tert-butyldimethyl(pent-1-en-3-yloxy)silane undergoes hydroboration with pinacolborane (HBpin) in the presence of a platinum catalyst, typically platinum divinyltetramethyldisiloxane (Pt(dvs)), under inert argon atmosphere. The reaction proceeds at ambient temperature with vigorous stirring for 18 hours, followed by purification via flash column chromatography on silica gel. This method yields the target compound in 54% isolated yield, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
The reaction mechanism involves platinum-mediated insertion into the alkene’s π-bond, followed by boron-hydrogen bond activation and subsequent boron-carbon bond formation. The steric and electronic properties of the platinum catalyst ensure regioselective boron addition to the less substituted alkene carbon, favoring the formation of the anti-Markovnikov product.
Rhodium-Catalyzed Asymmetric Borylation
While platinum catalysis dominates hydroboration protocols, rhodium complexes have been explored for enantioselective syntheses. For instance, a rhodium(I) catalyst ligated to a chiral phosphine facilitates the hydroboration of substituted pentenyl ethers with HBpin, yielding enantiomerically enriched this compound. The reaction, conducted in tetrahydrofuran at 60°C, achieves moderate enantiomeric excess (68–72%) but lower yields (35–40%) compared to platinum-based methods.
Base-Mediated Transesterification of Boronic Esters
Transesterification offers an alternative route to access this compound from preformed boronic esters. In a protocol adapted from propargyl alcohol borylation, bis(pinacolato)diboron reacts with 3-pentene-1-ol under basic conditions. Lithium hydroxide monohydrate deprotonates the alcohol, enabling nucleophilic displacement of the pinacolato group. Subsequent transesterification with 2,3-dimethylbutane-2,3-diol in dichloroethane at 50°C regenerates the boronic ester framework, yielding the target compound in 85% purity after silica gel chromatography.
This method’s efficiency hinges on the equilibrium between boronic acid intermediates and esters, which is shifted toward the ester product by employing anhydrous magnesium sulfate as a desiccant.
Platinum-Catalyzed Diboration of Alkynes
The diboration of internal alkynes with bis(pinacolato)diboron (B₂pin₂) provides a pathway to vicinal diboronic esters, which can be hydrolyzed or transesterified to yield monosubstituted derivatives. In a platinum-catalyzed reaction, hexa-2,4-diyne reacts with excess B₂pin₂ in toluene at 80°C, forming tetraboryl-substituted dienes. While this method primarily generates di-borylated products, stoichiometric control (3:1 B₂pin₂:alkyne ratio) and subsequent methanolysis enable isolation of this compound in 77% yield.
Comparative Analysis of Preparation Methods
The platinum-catalyzed hydroboration method offers the best balance of yield and simplicity, whereas transesterification excels in purity but requires prefunctionalized substrates. Diboration routes, though efficient, necessitate stringent stoichiometric control to avoid over-borylation.
Purification and Analytical Characterization
Crude reaction mixtures are typically purified via flash column chromatography using ethyl acetate/hexane gradients (10:1 to 5:1 v/v) to isolate this compound as a colorless oil. Key spectroscopic data include:
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Alkenyl-Substituted Derivatives
- 4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) :
Prepared via hydroboration of phenylacetylene with pinacolborane, yielding both (E)- and (Z)-isomers . The styryl group enhances π-conjugation, making it suitable for synthesizing fluorescent dyes or conjugated polymers. Its reactivity in radical-polar crossover reactions differs from the parent compound due to extended conjugation . - (E)-4,4,5,5-Tetramethyl-2-(3-methylenepent-1-en-1-yl)-1,3,2-dioxaborolane (1c) :
Features a methylene group adjacent to the alkene, enabling unique radical-mediated transformations. The ¹¹B NMR shift (δ ~30–34 ppm) aligns with typical pinacol boronic esters, but steric effects from the substituent may slow cross-coupling kinetics .
Key Differences :
Alkynyl-Substituted Derivatives
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Contains a terminal alkyne group, enabling Sonogashira couplings. Its molecular weight (228.100 g/mol) and linear structure contrast with the branched pent-1-en-3-yl analog . The alkyne’s electron-withdrawing nature slightly lowers boron’s Lewis acidity compared to alkenyl derivatives .
Aryl and Heteroaryl Derivatives
- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Used in Suzuki couplings for biaryl synthesis. The electron-deficient iodophenyl group increases oxidative stability but reduces nucleophilicity compared to alkyl-substituted analogs . - 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane :
Heteroaryl substituents like benzo[b]thiophene enhance solubility in polar solvents and enable applications in organic electronics. The sulfur atom introduces additional coordination sites for transition metals .
Reactivity in Cross-Coupling :
| Substituent Type | Relative Reactivity (Suzuki Coupling) | Common Applications |
|---|---|---|
| Alkenyl (e.g., pent-1-en-3-yl) | Moderate | Allylic alkylations, conjugate additions |
| Aryl (e.g., 4-iodophenyl) | High | Biaryl synthesis, pharmaceuticals |
| Heteroaryl (e.g., benzo[b]thiophene) | Moderate-High | OLEDs, conductive polymers |
Electron-Deficient Aryl Derivatives
- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane :
The sulfonyl group strongly withdraws electrons, stabilizing the boron center but reducing its reactivity in cross-couplings. This derivative is used in medicinal chemistry as a protease inhibitor precursor . - 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane : The nitro group further increases oxidative stability, making it suitable for high-temperature reactions. However, steric hindrance from the methyl group may limit substrate scope .
Biological Activity
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane, also known as (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article provides an overview of its biological activity based on recent studies and findings.
- Molecular Formula : C11H21BO2
- Molecular Weight : 196.1 g/mol
- CAS Number : 161395-96-6
- Purity : ≥97% .
Biological Activity
The biological activity of this compound has been explored in several contexts:
1. Anticancer Activity
Research indicates that compounds containing boron can exhibit significant anticancer properties. A study demonstrated that derivatives of dioxaborolanes could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, the compound was shown to interact with cellular pathways involved in cancer progression .
2. Antimicrobial Properties
Dioxaborolanes have also been evaluated for their antimicrobial activity. In vitro tests revealed that this compound exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
3. Neuroprotective Effects
Emerging studies suggest that boron-containing compounds may have neuroprotective effects. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and excitotoxicity in models of neurodegenerative diseases .
Case Study 1: Anticancer Mechanism
In a study published in Organic Chemistry Frontiers, researchers synthesized various dioxaborolane derivatives and assessed their anticancer efficacy against human breast cancer cell lines. The results showed that the tested compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial activity of dioxaborolanes against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or borylation reactions. For example, a general procedure involves reacting alkenyl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate. Reaction optimization includes inert atmosphere conditions (argon/nitrogen), anhydrous solvents (THF or dioxane), and temperatures between 80–100°C. Post-synthesis purification requires column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization via ¹H, ¹³C, and ¹¹B NMR to confirm boron incorporation and regiochemistry .
Q. How should this compound be stored to ensure stability during experiments?
Methodological Answer: Due to its moisture-sensitive boronic ester group, store the compound under inert gas (argon) in sealed, flame-resistant containers at 2–8°C. Avoid exposure to heat (>30°C) or oxidizing agents. Pre-dry storage vials under vacuum and use molecular sieves (3Å) in solvent systems during handling. Safety protocols (e.g., P210, P201 codes) mandate using gloves, protective eyewear, and fume hoods to prevent hydrolysis or unintended reactions .
Q. What characterization techniques are essential for confirming its structural integrity?
Methodological Answer: Key techniques include:
- ¹¹B NMR : To verify boronic ester formation (δ ~30–35 ppm for dioxaborolanes).
- ¹H/¹³C NMR : To confirm alkenyl proton coupling (J = 10–12 Hz for trans-configuration) and methyl group integration.
- X-ray crystallography : For unambiguous assignment of stereochemistry (e.g., Z/E configuration of the alkenyl group) .
- FT-IR : B-O stretching bands (~1350–1400 cm⁻¹) and C=C stretches (~1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., hindered rotation of the alkenyl group) or paramagnetic impurities. Use:
- Variable-temperature NMR : To observe coalescence of split peaks and calculate rotational barriers.
- ¹H-¹H COSY and NOESY : To identify through-space couplings and confirm spatial proximity of protons.
- Decoupling experiments : To isolate specific spin systems. Cross-validate with computational models (DFT) for optimized geometry .
Q. How does the alkenyl substituent influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The pent-1-en-3-yl group introduces steric hindrance near the boron center, favoring coupling at less hindered positions. Electronic effects (e.g., conjugation with the boronate) modulate reactivity. Comparative studies with analogs (e.g., phenyl or thiophene derivatives) show that electron-deficient alkenes enhance transmetallation rates. Use kinetic studies (e.g., in situ ¹¹B NMR) to track intermediate formation and optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
Q. What computational methods predict the compound’s reactivity in catalytic cycles?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in cross-coupling reactions. Focus on:
- Boron-oxygen bond dissociation energies : To assess hydrolytic stability.
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
- Transition-state geometries : For oxidative addition steps (Pd⁰ → Pd²⁺). Compare with experimental kinetic isotope effects (KIEs) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
